molecular formula C8H7NO5 B1294280 3-Methoxy-4-nitrobenzoic acid CAS No. 5081-36-7

3-Methoxy-4-nitrobenzoic acid

Cat. No.: B1294280
CAS No.: 5081-36-7
M. Wt: 197.14 g/mol
InChI Key: PWURRRRGLCVBMX-UHFFFAOYSA-N
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Description

3-Methoxy-4-nitrobenzoic acid is an organic compound with the molecular formula C8H7NO5. It is a derivative of benzoic acid, characterized by the presence of a methoxy group (-OCH3) at the third position and a nitro group (-NO2) at the fourth position on the benzene ring. This compound is known for its light yellow to beige crystalline powder appearance .

Biochemical Analysis

Biochemical Properties

3-Methoxy-4-nitrobenzoic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with enzymes involved in oxidative stress responses and detoxification processes. For instance, it has been observed to inhibit certain cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and these enzymes is primarily through competitive inhibition, where the compound competes with the natural substrate for binding to the active site of the enzyme .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the concentration and exposure duration. At lower concentrations, this compound has been shown to modulate cell signaling pathways, particularly those involved in inflammatory responses. It can inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of inflammation and immune responses. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and epigenetic modifications .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules at the cellular level. This compound can bind to specific receptors on the cell surface, initiating a cascade of intracellular signaling events. One of the primary mechanisms is the inhibition of enzyme activity through direct binding to the active site. For example, this compound can inhibit the activity of histone deacetylases (HDACs), leading to changes in chromatin structure and gene expression. This inhibition results in the accumulation of acetylated histones, which can alter the transcriptional activity of various genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods to understand its stability and long-term impact on cellular functions. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and high temperatures. Long-term exposure to this compound has been associated with changes in cellular metabolism, including alterations in energy production and oxidative stress levels. These effects are time-dependent and can vary based on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models have been studied to determine its safety and efficacy at different dosages. At low doses, this compound has been shown to have minimal toxic effects and can modulate physiological processes such as inflammation and oxidative stress. At higher doses, this compound can induce toxic effects, including liver and kidney damage. The threshold for these adverse effects varies among different animal models, highlighting the importance of dose optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. This compound is metabolized by phase I and phase II enzymes, including cytochrome P450s and conjugating enzymes such as glucuronosyltransferases. The metabolic products of this compound are typically more water-soluble, facilitating their excretion from the body. The interaction of this compound with these metabolic enzymes can also influence the overall metabolic flux and levels of various metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by organic anion transporters and multidrug resistance proteins. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also dependent on its affinity for different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific organelles, such as the mitochondria and nucleus, through post-translational modifications and targeting signals. In the mitochondria, this compound can influence energy production and oxidative stress responses. In the nucleus, it can modulate gene expression by interacting with chromatin and transcription factors. The precise localization of this compound within cells is essential for its biochemical and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxy-4-nitrobenzoic acid can be synthesized through various methods. One common method involves the nitration of 3-methoxybenzoic acid using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at low temperatures to control the exothermic nature of the nitration process. After the reaction, the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is often obtained through crystallization and filtration .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-4-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Methoxy-4-nitrobenzoic acid has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-Methoxy-4-nitrobenzoic acid is unique due to the presence of both methoxy and nitro groups, which confer distinct reactivity and versatility in various chemical reactions. This combination allows it to participate in a wide range of synthetic and analytical applications .

Properties

IUPAC Name

3-methoxy-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c1-14-7-4-5(8(10)11)2-3-6(7)9(12)13/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWURRRRGLCVBMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50198840
Record name 3-Methoxy-4-nitrobenzoic acid
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Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5081-36-7
Record name 3-Methoxy-4-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5081-36-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-4-nitrobenzoic acid
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005081367
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Record name 5081-36-7
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Record name 3-Methoxy-4-nitrobenzoic acid
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Record name 3-methoxy-4-nitrobenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key thermodynamic properties of 3-Methoxy-4-nitrobenzoic acid?

A1: [] The standard molar enthalpy of formation for crystalline this compound has been determined using static bomb combustion calorimetry. Additionally, its vapor pressure as a function of temperature was measured using the Knudsen mass-loss effusion technique. This data allowed for the calculation of the standard molar enthalpy of sublimation at 298.15 K using the Clausius-Clapeyron equation. [] These findings contribute to understanding the energy changes associated with the compound's phase transitions and its stability in different states. You can find more details in the paper titled "Enthalpies of combustion, vapour pressures, and enthalpies of sublimation of three methoxy-nitrobenzoic acids. Vapour pressures and enthalpies of sublimation of the three nitrobenzoic acids". []

Q2: Are there established methods to predict the thermodynamic properties of similar compounds?

A2: [] Yes, the study demonstrated that the standard molar enthalpies of formation in the gaseous state for this compound and related compounds fit a group additivity scheme. [] This suggests that predicting the thermodynamic properties of similar compounds based on their molecular structure and functional groups is possible. This approach can be valuable in drug design and development for estimating the physicochemical properties of novel compounds.

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